molecular formula C42H48Br4O4 B3090038 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene CAS No. 1204389-23-0

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene

Cat. No.: B3090038
CAS No.: 1204389-23-0
M. Wt: 936.4 g/mol
InChI Key: HZAGSEAPIRCOFL-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is an organic compound with the molecular formula C42H48Br4O4 and a molecular weight of 936.44 g/mol . This compound is characterized by its four bromobutoxyphenyl groups attached to an ethene core. It is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is the semiquinone moieties within a two-dimensional coordination polymer . The compound acts as a tetradentate ligand, which means it can bind to four different sites on the target molecule .

Mode of Action

The compound interacts with its targets through a process known as valence tautomerism , which involves the transfer of a proton and a pair of electrons between two structural forms of a molecule . This interaction results in the generation of luminescence , a form of light emission .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to asynergistic effect involving energy transfer from the compound to the semiquinone moieties . This energy transfer could potentially affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling or metabolic processes.

Result of Action

The primary result of the compound’s action is the generation of luminescence . This luminescence is due to the energy transfer from the compound to the semiquinone moieties within the coordination polymer

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s luminescence can be turned on within rigid porous metal-organic frameworks (MOFs), suggesting that the physical structure of the environment can impact the compound’s action . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-bromobutoxyphenyl groups are introduced to the ethene core . The reaction conditions often require a base to facilitate the substitution and a solvent such as chloroform to dissolve the reactants. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is utilized in various scientific research fields:

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAGSEAPIRCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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